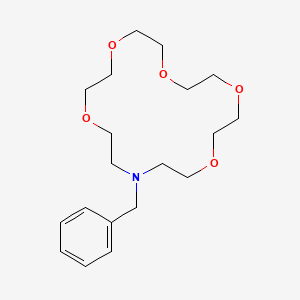
16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a macrocyclic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them valuable in various chemical and industrial applications .
Preparation Methods
The synthesis of 16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the cyclization of linear precursors under specific conditions. One common method involves the reaction of benzylamine with a linear polyether precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .
Chemical Reactions Analysis
16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism by which 16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the macrocyclic ring coordinate with the cation, stabilizing it within the ring structure. This complexation can influence various molecular targets and pathways, depending on the specific application. For example, in biological systems, the compound may facilitate the transport of metal ions across cell membranes, impacting cellular processes .
Comparison with Similar Compounds
16-Benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can be compared with other crown ethers and macrocyclic compounds, such as:
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: Similar in structure but lacks the benzyl group, which can influence its complexation properties and reactivity.
16-(2-Methoxyethyl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane: This compound has a methoxyethyl group instead of a benzyl group, affecting its solubility and interaction with cations.
16,16’-Pentamethylenebis(1,4,7,10,13-pentaoxa-16-azacyclooctadecane): A dimeric form that can form more complex structures with multiple cations.
The uniqueness of this compound lies in its benzyl group, which can enhance its ability to interact with specific cations and influence its solubility and reactivity in various solvents .
Properties
Molecular Formula |
C19H31NO5 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
16-benzyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C19H31NO5/c1-2-4-19(5-3-1)18-20-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20/h1-5H,6-18H2 |
InChI Key |
VZPRAOYHVHWTJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCOCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


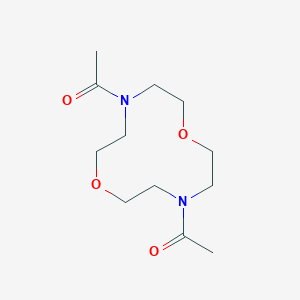
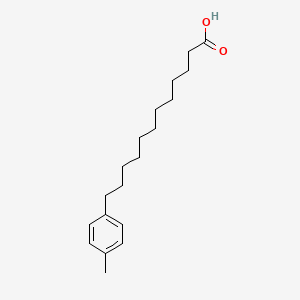
![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11710352.png)
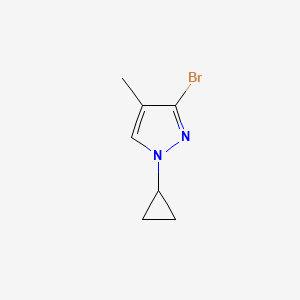
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methyl-7-nitro-1H-indole-2-carboxylate](/img/structure/B11710365.png)
![ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11710370.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11710377.png)
![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11710389.png)
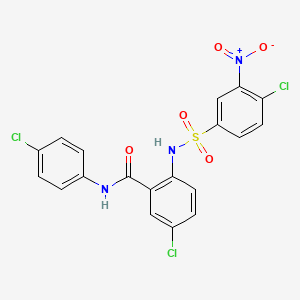
![4-methoxy-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710405.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B11710411.png)
![2-[2-(2-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B11710415.png)
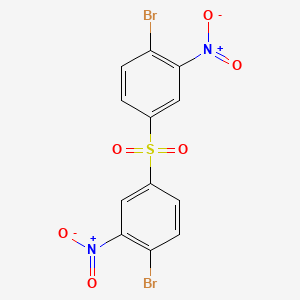
![N-{3-chloro-4-[(5-chloroquinolin-8-yl)oxy]phenyl}benzamide](/img/structure/B11710423.png)
